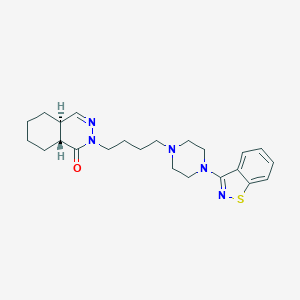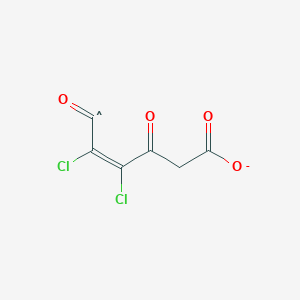
2,3-Dichloromaleylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloromaleylacetate (DCMA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. DCMA is a derivative of maleic acid, and its chemical structure consists of two chlorine atoms attached to a maleylacetate moiety.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloromaleylacetate has been studied for its potential applications in various scientific fields. In medicine, 2,3-Dichloromaleylacetate has been shown to exhibit anticancer activity by inhibiting the activity of pyruvate dehydrogenase kinase, which is overexpressed in cancer cells. 2,3-Dichloromaleylacetate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In biochemistry, 2,3-Dichloromaleylacetate has been used as a substrate for the enzyme maleylacetate reductase, which is involved in the degradation of aromatic compounds in bacteria. 2,3-Dichloromaleylacetate has also been studied for its potential to immobilize enzymes on surfaces for biotechnological applications.
Wirkmechanismus
The mechanism of action of 2,3-Dichloromaleylacetate varies depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate inhibits the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of ATP and cell death. In the brain, 2,3-Dichloromaleylacetate inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine and improved cognitive function. In bacteria, 2,3-Dichloromaleylacetate is used as a substrate for the enzyme maleylacetate reductase, which converts 2,3-Dichloromaleylacetate to maleylacetate and then to fumarate.
Biochemische Und Physiologische Effekte
2,3-Dichloromaleylacetate has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate induces apoptosis and inhibits cell proliferation. In the brain, 2,3-Dichloromaleylacetate improves cognitive function and memory. In bacteria, 2,3-Dichloromaleylacetate is involved in the degradation of aromatic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloromaleylacetate has several advantages for lab experiments such as its stability, ease of synthesis, and potential applications in various fields. However, 2,3-Dichloromaleylacetate also has some limitations such as its toxicity and limited solubility in water. Therefore, proper safety precautions should be taken when handling 2,3-Dichloromaleylacetate, and alternative solvents should be used for experiments that require high solubility.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dichloromaleylacetate. In medicine, 2,3-Dichloromaleylacetate could be further studied for its potential to treat other diseases such as diabetes and cardiovascular diseases. In biochemistry, 2,3-Dichloromaleylacetate could be used as a substrate for other enzymes involved in the degradation of aromatic compounds. In biotechnology, 2,3-Dichloromaleylacetate could be used to immobilize other enzymes on surfaces for various applications such as biosensors and bioreactors.
Conclusion:
In conclusion, 2,3-Dichloromaleylacetate is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2,3-Dichloromaleylacetate could lead to new discoveries and advancements in medicine, biochemistry, and biotechnology.
Synthesemethoden
2,3-Dichloromaleylacetate can be synthesized by reacting maleic anhydride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated using thionyl chloride and phosphorus pentachloride to obtain 2,3-Dichloromaleylacetate. The yield of 2,3-Dichloromaleylacetate synthesis can be improved by optimizing the reaction conditions such as reaction time, temperature, and concentration of reagents.
Eigenschaften
CAS-Nummer |
146764-41-2 |
|---|---|
Produktname |
2,3-Dichloromaleylacetate |
Molekularformel |
C6H2Cl2O4- |
Molekulargewicht |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
InChI-Schlüssel |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
Isomerische SMILES |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Kanonische SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Andere CAS-Nummern |
146764-41-2 |
Synonyme |
2,3-dichloromaleylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



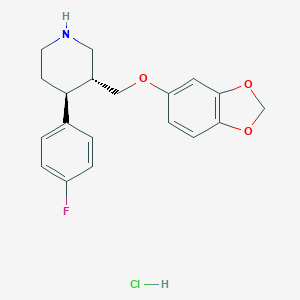
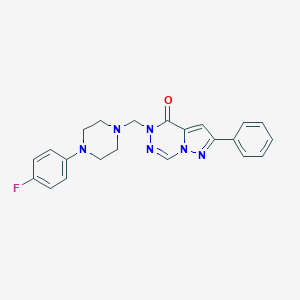
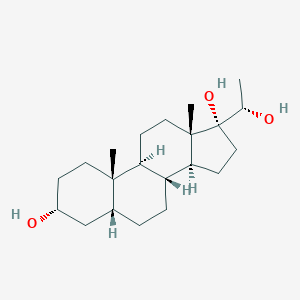
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
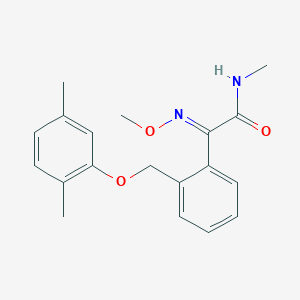
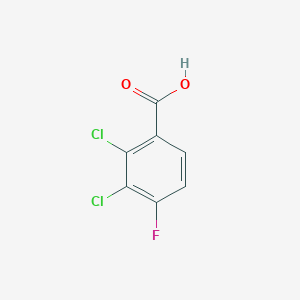
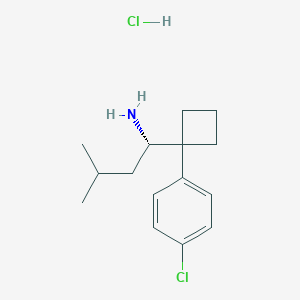
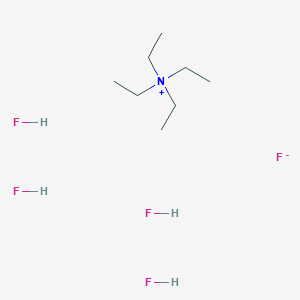
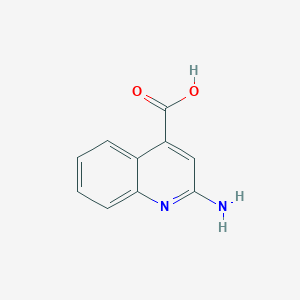
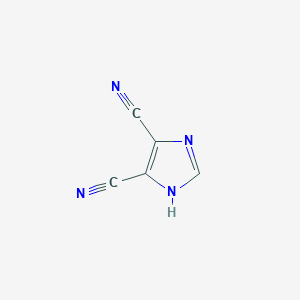
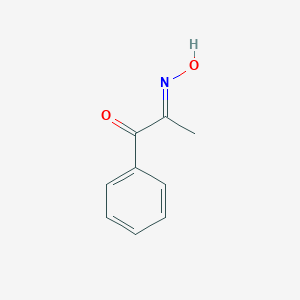
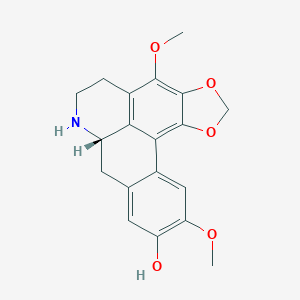
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
